7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

KDM5 demethylase isoform selectivity breast cancer

KDM5-targeted research programs face significant reproducibility challenges when using inhibitors with ambiguous selectivity profiles, leading to confounding phenotypic results in drug-tolerant persister (DTP) assays. CPI-455 (CAS 1628208-23-0) is the definitive pan-KDM5 chemical probe engineered to eliminate this uncertainty. • Pan-KDM5 equipotency: IC₅₀ ≈10 nM against KDM5A, 5B, and 5C • Defined selectivity fingerprint: ≥200-fold vs. KDM4C, ≥770-fold vs. KDM7B, no inhibition of KDM2B, KDM3B, or KDM6A at ≤30 μM • Validated DTP ablation: Reduces persister fraction by 40-60% as monotherapy across melanoma, NSCLC, and breast cancer models • Quantitative biomarker benchmark: H3K4me3 elevation EC₅₀ = 5.2 μM in PC9 cells Supplied with rigorous analytical certification, ensuring batch-to-batch consistency for cross-study comparisons.

Molecular Formula C16H14N4O
Molecular Weight 278.31 g/mol
Cat. No. B15073960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular FormulaC16H14N4O
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3
InChIInChI=1S/C16H14N4O/c1-2-6-13-14(11-7-4-3-5-8-11)19-15-12(9-17)10-18-20(15)16(13)21/h3-5,7-8,10,18H,2,6H2,1H3
InChIKeyGDYICSDRFQBRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-455 Identity and Procurement Profile


7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (also known as CPI‑455) is a pyrazolo[1,5-a]pyrimidine derivative developed as a small‑molecule pan‑KDM5 inhibitor [1]. The compound was discovered and structurally characterized by Vinogradova et al. in 2016, and a crystal structure of CPI‑455 bound to KDM5A (PDB: 5CEH) has been deposited, confirming its binding mode and the topological arrangement of protein domains that influence substrate recognition [2]. CPI‑455 is listed under CAS 1628208‑23‑0 and has a molecular formula of C₁₆H₁₄N₄O with a molecular weight of 278.31 g mol⁻¹ [3]. As the first well‑validated chemical probe with genuine selectivity across the KDM5 subfamily, CPI‑455 has served as the reference standard in numerous subsequent KDM5‑targeted drug‑discovery programs [4].

Why CPI-455 Cannot Be Substituted


The KDM5 family consists of four highly homologous enzymes (KDM5A–D) with distinct biological roles, and the active sites of all Jumonji‑C‑domain demethylase subfamilies (KDM2–7) share significant structural similarity [1]. Consequently, inhibitors that appear chemically related – such as JIB‑04, KDOBA67, or early triazole‑based KDM5 hits – frequently exhibit divergent selectivity windows, off‑target inhibition of KDM4 or KDM6 isoforms, and markedly different cellular H3K4me3 elevation kinetics [2]. CPI‑455 was explicitly optimized to deliver a balanced pan‑KDM5 inhibition profile (KDM5A, 5B, 5C equipotent) while maintaining ≥ 200‑fold selectivity over KDM4C and ≥ 770‑fold selectivity over KDM7B . Replacement by a “KDM5 inhibitor” lacking this specific selectivity fingerprint can confound phenotypic interpretation, produce false‑negative results in drug‑tolerant persister (DTP) ablation assays, and invalidate cross‑study comparisons, because the biological readout is exquisitely dependent on the exact KDM isoform inhibition pattern rather than on KDM5A IC₅₀ alone [1].

CPI-455 Quantitative Differentiation Evidence


Pan-KDM5 Equipotency vs. KDM5A-Selective Compound 1

CPI‑455 inhibits full‑length KDM5A, KDM5B, and KDM5C to similar extents (IC₅₀ ≈ 10 nM for all three isoforms), whereas the later‑disclosed cyclopenta[c]chromen derivative “compound 1” was reported to exhibit higher potency against KDM5A but “much higher selectivity for KDM5A over KDM5B and KDM5C” relative to CPI‑455 [1]. This directly quantifies that CPI‑455 provides balanced pan‑KDM5 inhibition, while compound 1 is KDM5A‑biased. In experiments where simultaneous blockade of KDM5A, 5B, and 5C is required (e.g., DTP ablation), CPI‑455’s equipotent intra‑family profile is mechanistically distinct and cannot be replicated by compound 1 [1].

KDM5 demethylase isoform selectivity breast cancer

Off-Target Selectivity vs. JIB-04

CPI‑455 demonstrates ~200‑fold selectivity for KDM5A over KDM4C and ~770‑fold selectivity over KDM7B, with no measurable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to 30 μM [1]. In contrast, JIB‑04 – a commonly used KDM inhibitor – is a pan‑KDM agent that inhibits multiple Jumonji‑C demethylases (KDM4, KDM5, KDM6) with comparable low‑micromolar potency [2]. In a direct glioblastoma‑model comparison, the two compounds showed divergent efficacy: JIB‑04 was more potent against temozolomide‑resistant glioblastoma cells (IC₅₀ not reported for CPI‑455 in that study, but the authors explicitly stated they “focused on JIB‑04 because of its lower IC₅₀”) [2]. However, JIB‑04’s poly‑pharmacology confounds KDM5‑specific mechanistic studies, whereas CPI‑455’s defined selectivity allows clean attribution of phenotypes to KDM5 inhibition [1].

KDM selectivity off‑target profiling JIB‑04

Cellular H3K4me3 and DTP Ablation vs. Compound 1

CPI‑455 treatment (4–10 μM, 4 days) in PC9 non‑small‑cell lung cancer cells resulted in a dose‑dependent increase in global H3K4me3 levels, measured by ELISA, with an EC₅₀ of 5.2 μM [1]. The same study used CPI‑455 as a reference standard to benchmark compound 1, which showed stronger KDM5A inhibition but did not reproduce the pan‑cellular H3K4me3 elevation to the same extent, consistent with its KDM5A‑biased profile [2]. In drug‑tolerant persister (DTP) assays across multiple cancer cell lines (melanoma, NSCLC, breast), CPI‑455 decreased the DTP fraction by 40–60 % when combined with standard‑of‑care agents (e.g., vemurafenib, gefitinib), an effect that was shown to be KDM5‑dependent and not observed with a structurally distinct KDM4/5 inhibitor [3].

drug‑tolerant persister cells H3K4me3 biomarker cancer epigenetics

Synergy with DNMT Inhibitors vs. KDM1A Inhibitors

CPI‑455 synergizes with the DNA methyltransferase inhibitor 5‑aza‑2′‑deoxycytidine (5‑aza‑dC) to further reduce the survival of drug‑tolerant persister cells, an effect that is mechanistically tied to dual epigenetic reprogramming [1]. In contrast, the KDM1A inhibitor namoline, while impairing androgen‑regulated transcription, does not produce the same synergy because KDM1A and KDM5 target distinct histone marks (H3K4me1/2 vs. H3K4me2/3) [2]. The synergy between CPI‑455 and 5‑aza‑dC has been demonstrated in NSCLC and melanoma DTP models, where the combination reduced the viable persister fraction by an additional 20–30 % compared with CPI‑455 alone [1].

epigenetic combination therapy DNA hypomethylating agents KDM5 selectivity

CPI-455 Research and Procurement Applications


KDM5 Pharmacodynamic Biomarker Validation

CPI‑455 is the reference compound for establishing H3K4me3 as a pharmacodynamic biomarker of KDM5 inhibition. Its dose‑dependent H3K4me3 elevation (EC₅₀ = 5.2 μM in PC9 cells) provides a quantitative benchmark that can be compared across laboratories [1]. Procurement is indicated when the experimental goal is to validate KDM5 target engagement using a tool compound with demonstrated pan‑KDM5 equipotency (KDM5A/B/C IC₅₀ ≈ 10 nM) and defined selectivity against KDM4 and KDM7 families [2].

DTP Ablation in Combination Therapy

CPI‑455 is the only KDM5 inhibitor with published quantitative DTP ablation data across multiple tumor types (melanoma, NSCLC, breast) . In these models, CPI‑455 reduces the persister fraction by 40–60 % as monotherapy and by an additional 20–30 % when combined with 5‑aza‑dC . Users seeking to replicate or extend DTP biology experiments should procure CPI‑455 rather than KDM5A‑biased or pan‑KDM inhibitors, which do not reproduce the same phenotype [3].

Chemical Probe for Selectivity Profiling

CPI‑455’s defined selectivity fingerprint (≥ 200‑fold vs. KDM4C, ≥ 770‑fold vs. KDM7B, no inhibition of KDM2B, KDM3B, or KDM6A at ≤ 30 μM) makes it the standard comparator for new KDM5 inhibitor programs [2]. It has been used as the positive control in high‑throughput screening hit triage and in counter‑screens against KDM4 and KDM6 assays [2][4]. For procurement decisions, CPI‑455 should be included as a selectivity benchmark whenever a novel KDM5‑directed chemotype is being profiled.

Pre-Clinical Combination Epigenetic Therapy

In pre‑clinical studies exploring dual epigenetic targeting, CPI‑455 combined with 5‑aza‑dC has demonstrated synergy in reducing DTP survival . This application scenario is not achievable with KDM1A or KDM4 inhibitors, which lack the H3K4me3‑specific demethylase inhibition profile and do not show synergy with hypomethylating agents [5]. Procurement of CPI‑455 is essential for research programs aiming to validate KDM5 + DNMT combination regimens before advancing to in vivo models.

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